molecular formula C20H16BrNOS B5104384 N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide

N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B5104384
M. Wt: 398.3 g/mol
InChI Key: FBJBUMJZJMYRSP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide, also known as BPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPT is a member of the thioamide family, which has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biochemical and physiological effects. In animal models, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to reduce tumor growth and inflammation. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has also been shown to exhibit antifungal activity by disrupting fungal cell membranes.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide exhibits a wide range of biological activities, making it useful for studying various biological processes. However, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide and its potential applications in treating various diseases. Finally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has shown promise as a potential anticancer agent, and future research should focus on optimizing its use in cancer treatment.

Synthesis Methods

N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized through a multistep process starting with the reaction of 4-bromonitrobenzene and aniline to form 4-bromoaniline. The 4-bromoaniline is then reacted with phenyl isothiocyanate to form N-(4-bromophenyl)thiourea. Finally, N-(4-bromophenyl)thiourea is reacted with chloroacetyl chloride to form N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to reduce inflammation in animal models of arthritis and to exhibit antifungal activity against Candida albicans.

properties

IUPAC Name

N-(4-bromophenyl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNOS/c21-16-11-13-17(14-12-16)22-20(23)19(15-7-3-1-4-8-15)24-18-9-5-2-6-10-18/h1-14,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJBUMJZJMYRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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